molecular formula C16H17BrO3 B5092300 1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene

1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene

Cat. No. B5092300
M. Wt: 337.21 g/mol
InChI Key: NREAQEVHLHDUMX-UHFFFAOYSA-N
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Description

1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene is a chemical compound that has gained significant attention in the field of scientific research. It is also known as BEEB and is a member of the family of benzene derivatives. The compound has been synthesized using various methods and has been extensively studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene is not fully understood. However, it is believed that the compound acts by interacting with the electron-rich regions of the organic semiconductors, thereby facilitating charge transport.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene. However, studies have shown that the compound is relatively non-toxic and does not exhibit any significant cytotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene in lab experiments is its excellent charge transport properties. The compound can be easily synthesized using relatively simple methods and is relatively non-toxic. However, one of the limitations of using the compound is its relatively low solubility in common solvents, which can make it difficult to handle in certain experiments.

Future Directions

There are several future directions for research on 1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene. One of the most promising areas of research is in the development of new organic electronic devices. The compound has already been shown to exhibit excellent charge transport properties and further research could lead to the development of more efficient and cost-effective organic electronic devices. Additionally, further studies could be carried out to investigate the mechanism of action of the compound and its potential applications in other fields such as drug delivery and catalysis.
Conclusion:
In conclusion, 1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene is a chemical compound that has gained significant attention in the field of scientific research. The compound has been synthesized using various methods and has been extensively studied for its potential applications in various fields. Its excellent charge transport properties make it a promising candidate for use in organic electronic devices. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of 1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene can be achieved using several methods. One of the most commonly used methods is the reaction of 1-bromo-2-nitrobenzene with 4-ethoxyphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of organic electronics. The compound has been shown to exhibit excellent charge transport properties and can be used as a semiconductor in organic electronic devices such as organic field-effect transistors and organic photovoltaic cells.

properties

IUPAC Name

1-bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-2-18-13-7-9-14(10-8-13)19-11-12-20-16-6-4-3-5-15(16)17/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREAQEVHLHDUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-[2-(4-ethoxyphenoxy)ethoxy]benzene

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